molecular formula C12H13BrN2O3S B7678014 N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide

N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide

Numéro de catalogue: B7678014
Poids moléculaire: 345.21 g/mol
Clé InChI: LNIWDPHRCWXOPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide, also known as BMS-806, is a chemical compound that has garnered attention in the scientific community for its potential applications in drug discovery and development.

Mécanisme D'action

N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide inhibits CK2 by binding to its ATP-binding site and preventing the transfer of phosphate groups to its substrates. This leads to the downregulation of various signaling pathways that are essential for cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a broad spectrum of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells, in vitro and in vivo. This compound has also been shown to inhibit the replication of hepatitis C virus and the growth of Plasmodium falciparum, the parasite that causes malaria. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in various biological processes. This compound has also been shown to have a low toxicity profile, making it a safe compound to use in in vitro and in vivo experiments. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are several future directions for research on N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of focus is the identification of novel therapeutic applications for this compound, such as in the treatment of viral infections and neurodegenerative disorders. Finally, further studies are needed to understand the mechanisms underlying the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases.

Méthodes De Synthèse

The synthesis of N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide involves several steps, starting with the reaction of 2-bromo-4-nitrophenyl acetate with methyl propiolate to form 2-bromo-4-(prop-2-yn-1-yloxy) acetophenone. The resulting compound is then reacted with sodium sulfamate to form N-[2-bromo-4-(prop-2-yn-1-yloxy)phenyl]sulfamoyl acetamide, which is further reacted with methyl propargyl ether to yield this compound.

Applications De Recherche Scientifique

N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide has been shown to have potential applications in drug discovery and development. It has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, survival, and differentiation. CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising lead compound for the development of CK2-targeted therapies.

Propriétés

IUPAC Name

N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-4-7-15(3)19(17,18)10-5-6-12(11(13)8-10)14-9(2)16/h1,5-6,8H,7H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIWDPHRCWXOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N(C)CC#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.